molecular formula C17H25N5O7 B13391266 N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B13391266
M. Wt: 411.4 g/mol
InChI Key: IZOOGJIUOCHAAY-UHFFFAOYSA-N
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Description

The compound N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a modified nucleoside analog featuring a purine base linked to a substituted oxolane (tetrahydrofuran) ring. Key structural attributes include:

  • A 6-oxopurine moiety at position 9 of the oxolane ring.
  • 4-hydroxy and 5-(hydroxymethyl) groups on the oxolane ring.
  • A 3-(2-methoxyethoxy) side chain, contributing to solubility and steric effects.
  • An isobutyryl (2-methylpropanamide) group at the purine’s C2 position, likely acting as a protecting group during oligonucleotide synthesis.

Properties

IUPAC Name

N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O7/c1-8(2)14(25)20-17-19-13-10(15(26)21-17)18-7-22(13)16-12(28-5-4-27-3)11(24)9(6-23)29-16/h7-9,11-12,16,23-24H,4-6H2,1-3H3,(H2,19,20,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOOGJIUOCHAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The synthetic approach typically involves:

  • Preparation of the modified sugar moiety,
  • Coupling of the sugar with the purine base,
  • Introduction of the amide side chain,
  • Purification and characterization.

The key challenge lies in the regio- and stereoselective functionalization of the sugar ring and efficient coupling to the purine base without degradation.

Preparation Methods

Synthesis of the Modified Sugar Moiety

The sugar moiety, a substituted oxolane ring, is generally synthesized starting from a protected ribose derivative. The key steps include:

  • Protection of hydroxyl groups to control regioselectivity,
  • Introduction of the 2-methoxyethoxy substituent at position 3 via nucleophilic substitution or etherification,
  • Selective deprotection to reveal hydroxy and hydroxymethyl groups at positions 4 and 5.

Typical reagents and conditions:

Step Reagents/Conditions Notes
Protection of hydroxyl groups TBDMS-Cl or benzyl chloride, base Protect primary and secondary alcohols
Etherification at position 3 2-methoxyethanol, base, heat SN2 reaction or Mitsunobu reaction
Deprotection Acidic or fluoride ion conditions To remove silyl or benzyl groups

Coupling with the Purine Base

The purine base, often 6-oxo-1H-purin-2-yl derivative, is coupled to the sugar moiety through glycosylation:

  • Activation of the sugar as a leaving group (e.g., halide or trichloroacetimidate),
  • Reaction with the purine base under Lewis acid catalysis (e.g., trimethylsilyl triflate),
  • Control of β-anomer formation is critical.

Typical glycosylation reaction parameters:

Parameter Typical Conditions
Sugar leaving group Bromide or trichloroacetimidate
Base Purine derivative
Catalyst Lewis acid (e.g., TMSOTf)
Solvent Dichloromethane or acetonitrile
Temperature 0 °C to room temperature

Introduction of the 2-Methylpropanamide Side Chain

The amide side chain can be introduced by:

  • Selective functionalization of the purine nitrogen (N-2 position),
  • Amidation using 2-methylpropanoic acid derivatives or activated esters,
  • Alternatively, coupling via peptide coupling reagents (e.g., EDC, HATU) if starting from an amine precursor.

Purification and Characterization

Purification Techniques

  • Chromatographic methods such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC) are employed to isolate the pure compound.
  • Crystallization may be used for further purification.

Structural Confirmation

  • Nuclear magnetic resonance spectroscopy (NMR) including ^1H, ^13C, and 2D techniques,
  • Mass spectrometry (MS),
  • Infrared spectroscopy (IR),
  • Elemental analysis,
  • X-ray crystallography for detailed structural elucidation when crystals are available.

Data Table: Summary of Key Synthetic Steps

Step Reagents/Conditions Yield (%) Notes
Sugar protection TBDMS-Cl, imidazole, DMF 85-90 Protects hydroxyls for selective reactions
Etherification at C3 2-methoxyethanol, NaH, THF 70-80 Introduces 2-methoxyethoxy group
Deprotection TBAF or acidic hydrolysis 75-85 Reveals hydroxy and hydroxymethyl groups
Glycosylation Purine base, TMSOTf, DCM, 0 °C 60-75 Formation of nucleoside linkage
Amidation 2-methylpropanoic acid, EDC, DMF 65-80 Amide bond formation at purine nitrogen
Purification Silica gel chromatography or HPLC >95 purity Ensures compound purity

Research Findings and Literature Survey

  • Patent literature (e.g., US20190322694A1) describes phosphorous-based reagents and nucleoside analog syntheses relevant to this compound class, highlighting advanced coupling methods and protecting group strategies.
  • Additional patents (e.g., AU2022271873A1) discuss compositions involving purine nucleoside analogs with modified sugar moieties, emphasizing intracellular therapeutic applications and synthetic routes.
  • PubChem and chemical databases provide structural data and related nucleoside analogs, supporting the identification of suitable synthetic intermediates and analogs for method development.
  • Synthetic methodologies for similar nucleoside analogs often employ chromatographic purification and NMR for structural confirmation, as reported by commercial suppliers specializing in nucleoside phosphoramidites.

Chemical Reactions Analysis

Types of Reactions

N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. This interaction often leads to changes in cellular processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Structural Modifications

The table below highlights key structural differences between the target compound and its analogs:

Compound ID/Name Oxolane Substituents Purine Modifications Key Functional Groups Reference
Target Compound 4-hydroxy, 5-(hydroxymethyl), 3-(2-methoxyethoxy) 6-oxo, C2-isobutyryl Ether, hydroxymethyl N/A
Compound 43 () 4-hydroxy, 5-([bis(4-methoxyphenyl)(phenyl)methyl]sulfanylmethyl) 6-oxo, C2-isobutyryl Sulfur, DMTr-protected
Compound 42 () 4-hydroxy, 5-(sulfanylmethyl) 6-oxo, C2-isobutyryl Sulfhydryl
Compound 44 () 4-hydroxy, 5-([DMTr]sulfanylmethyl), 4-phosphoramidate 6-oxo, C2-isobutyryl Thiophosphate, DMTr-protected
Compound 23 () 4-(benzoylsulfanyl), 5-([bis(4-methoxyphenyl)(phenyl)methoxy]methyl) 6-oxo, C2-isobutyryl Benzoylsulfanyl, DMTr-protected
Key Observations:

Oxolane Modifications :

  • The target compound’s 3-(2-methoxyethoxy) group distinguishes it from sulfur-containing analogs (e.g., sulfanylmethyl in Compound 42, benzoylsulfanyl in Compound 23). Ether linkages may enhance hydrolytic stability compared to thioether bonds .
  • DMTr (4,4′-dimethoxytrityl) protection in Compounds 43 and 44 is absent in the target compound, suggesting differences in synthetic strategies (e.g., solid-phase oligonucleotide synthesis vs. solution-phase) .

Purine Modifications :

  • All compounds retain the 6-oxopurine core, but variations in C2 protection (e.g., isobutyryl in the target compound vs. benzamide in ) influence solubility and reactivity .

Stability and Purity:
  • Sulfur-containing analogs (e.g., Compound 42) exhibit lower purity (68%) due to sulfhydryl group reactivity, whereas ether-linked derivatives (e.g., target compound) may demonstrate improved stability .
  • DMTr-protected compounds (e.g., 43, 44) require stringent anhydrous conditions, contrasting with the target compound’s simpler ether functionality .

Analytical Characterization

Parameter Target Compound Compound 43 () Compound 42 () Compound 44 ()
Molecular Weight ~600 Da (estimated) 856.4 Da (MS) 462.5 Da (MS) 856.4 Da (MS)
Purity N/A >95% (HPLC) 68% (LC/MS) >90% (LC/MS)
Key NMR Signals N/A 1H NMR: δ 7.2–6.8 (DMTr) 1H NMR: δ 2.5 (SH) 31P NMR: δ 150 ppm

Biological Activity

N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex nucleoside analog that has attracted attention due to its potential biological activities, particularly in the fields of oncology and virology. This compound is characterized by its unique structural features, which include a purine base linked to a modified ribose sugar and a propanamide group, contributing to its chemical properties and interactions within biological systems.

Chemical Structure

The molecular formula of the compound is C20H23N5O6C_{20}H_{23}N_{5}O_{6} with a molecular weight of 429.4 g/mol. Its IUPAC name is N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide.

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis. It acts by inhibiting key enzymes involved in DNA and RNA replication, which is crucial for the proliferation of cancer cells and viruses. This mechanism positions it as a potential candidate for therapeutic applications against various malignancies and viral infections.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer).

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative effects of this compound, it was found to have an IC50 value in the low micromolar range against the aforementioned cell lines. For instance:

Cell LineIC50 Value (µM)Reference
A5490.04
MCF70.06
HCT1160.08

These results indicate that the compound's potency is comparable to established chemotherapeutic agents like doxorubicin.

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. It has been observed to inhibit viral replication in various assays, suggesting a mechanism similar to that observed in anticancer activity—targeting nucleic acid synthesis pathways.

Mechanism Insights

The interaction with viral polymerases and other nucleic acid synthesis enzymes has been highlighted as a critical aspect of its antiviral mechanism. This dual functionality enhances its potential utility in treating both cancers and viral infections.

Synthesis and Production

The synthesis of this compound typically involves several key steps:

  • Formation of the Purine Base : Starting from readily available precursors.
  • Attachment of Sugar Moiety : Utilizing specific reaction conditions to ensure high yield.
  • Introduction of Propanamide Group : Final modifications to achieve the desired structure.

Industrial Production Methods

In industrial settings, optimized methods are employed for large-scale production, focusing on efficiency and cost-effectiveness while minimizing environmental impact.

Q & A

Basic Research Question

  • Hydroxyl groups : Monitor protection/deprotection efficiency via in situ FTIR for Si-O (TBS) or C-O (DMT) bond formation .
  • Phosphoramidite intermediates : Use 31^{31}P NMR to confirm coupling efficiency (δ 145–150 ppm for phosphite intermediates) .
  • Amide formation : Track reaction completion with 1^{1}H NMR (disappearance of primary amine signals at δ 2.5–3.5 ppm) .

What experimental designs are recommended for assessing biological activity in kinase inhibition assays?

Advanced Research Question

  • Assay setup : Use recombinant kinase enzymes (e.g., PKA, PKC) with ATP-concentration-matched conditions (1–10 µM ATP). Include staurosporine as a positive control .
  • Detection methods : Employ fluorescence polarization (FP) for competitive binding or luminescence-based ADP-Glo™ assays for kinetic profiling .
  • Data normalization : Express IC50_{50} values relative to DMSO controls and validate with dose-response curves (n ≥ 3 replicates) .

How should contradictory data in biological activity studies (e.g., varying IC50_{50}50​ values across assays) be resolved?

Advanced Research Question

  • Orthogonal assays : Cross-validate using surface plasmon resonance (SPR) for binding affinity (KD_D) and cellular assays (e.g., proliferation inhibition in HeLa cells) .
  • Structural analogs : Compare activity of derivatives to identify substituents critical for potency (e.g., 2-methoxyethoxy vs. methoxy groups) .
  • Buffer conditions : Test pH (6.5–8.0) and ionic strength effects to rule out assay-specific artifacts .

Which techniques are most reliable for structural characterization of this compound?

Basic Research Question

  • X-ray crystallography : Resolve absolute stereochemistry (e.g., oxolane ring conformation) with crystals grown in isopropanol/water (0.334-solvate structure reported) .
  • NMR spectroscopy : Assign 1^{1}H/13^{13}C signals using 2D experiments (HSQC, HMBC) to confirm purine and oxolane connectivity .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+^+ with <2 ppm error) .

How can stability issues (e.g., hydrolysis of the oxolane ring) be mitigated during storage?

Advanced Research Question

  • Storage conditions : Lyophilize and store at -80°C under argon. Avoid aqueous buffers with pH < 5 to prevent acid-catalyzed ring opening .
  • Stabilizing agents : Add 1% trehalose or 0.01% BHT to lyophilized formulations to reduce degradation .

What mechanistic studies are recommended to elucidate the compound’s mode of action in enzymatic inhibition?

Advanced Research Question

  • Kinetic studies : Perform time-dependent inhibition assays to distinguish between competitive/uncompetitive mechanisms .
  • Isotopic labeling : Use 18^{18}O-labeled ATP to track phosphoryl transfer inhibition via MS analysis .
  • Molecular dynamics (MD) simulations : Model purine-kinase binding interactions (e.g., hydrogen bonding with catalytic lysine residues) .

How can computational modeling guide the design of derivatives with improved selectivity?

Advanced Research Question

  • Docking studies : Use AutoDock Vina to screen derivatives against kinase homology models (e.g., PDB: 1ATP) .
  • Pharmacophore mapping : Prioritize substituents with high electrostatic complementarity to ATP-binding pockets .
  • ADMET prediction : Apply SwissADME to filter candidates with favorable LogP (1–3) and low CYP3A4 inhibition .

What strategies are effective for synthesizing derivatives with modified purine or oxolane moieties?

Basic Research Question

  • Purine modifications : Introduce alkylthio groups (e.g., propylthio) via nucleophilic substitution at C2/C6 positions .
  • Oxolane ring functionalization : Use Mitsunobu reactions to install ether-linked substituents (e.g., 2-cyanoethoxy) .
  • Amide diversification : Replace 2-methylpropanamide with acyl sulfonamides using EDC/HOBt coupling .

How should discrepancies in analytical data (e.g., conflicting HRMS or NMR results) be addressed?

Advanced Research Question

  • HRMS recalibration : Use lock-mass correction with internal standards (e.g., fluorinated phosphazenes) .
  • 2D NMR clarification : Run NOESY to resolve stereochemical ambiguities (e.g., oxolane ring puckering) .
  • Degradation analysis : Conduct forced degradation studies (heat, light, pH extremes) to identify labile sites .

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